Benzo[c][1,2]oxaborole-1,7(3H)-diol

Medicinal Chemistry Chemical Biology Bioconjugation

Procure this specific 1,7-diol isomer as a key benzoxaborole scaffold for drug discovery and SAR studies. Its distinct pKa (~7.3) and diol-binding profile differ markedly from phenylboronic acid, providing a quantifiable baseline for assay controls and predictive modeling. Essential for consistent, reproducible results in antifungal screening and molecular probe development.

Molecular Formula C7H7BO3
Molecular Weight 149.94 g/mol
Cat. No. B11924108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[c][1,2]oxaborole-1,7(3H)-diol
Molecular FormulaC7H7BO3
Molecular Weight149.94 g/mol
Structural Identifiers
SMILESB1(C2=C(CO1)C=CC=C2O)O
InChIInChI=1S/C7H7BO3/c9-6-3-1-2-5-4-11-8(10)7(5)6/h1-3,9-10H,4H2
InChIKeyDKZISWIZAVMUEX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzo[c][1,2]oxaborole-1,7(3H)-diol: A Core Benzoxaborole Scaffold for MedChem SAR and Procurement Decision-Making


Benzo[c][1,2]oxaborole-1,7(3H)-diol (CAS 1093643-06-1) is a boron-containing heterocyclic compound that serves as a fundamental building block within the privileged benzoxaborole pharmacophore class [1]. Characterized by a fused bicyclic structure comprising a benzene ring and an oxaborole moiety [2], this compound is distinct from many clinical-stage derivatives due to its unsubstituted aromatic core and the specific 1,7-diol substitution pattern . Its primary value in scientific and industrial contexts lies in its utility as a reference compound for probing the effects of ring substitutions on key physicochemical and biological parameters, making it a critical component for rational drug design and SAR studies [3].

Why Benzo[c][1,2]oxaborole-1,7(3H)-diol Cannot Be Replaced by Unsubstituted Benzoxaborole or Phenylboronic Acid Analogs


Generic substitution with seemingly similar benzoxaborole cores or simpler boronic acids introduces significant variability in critical physicochemical properties that directly impact experimental outcomes and product development. The specific 1,7-diol substitution pattern and the inherent ring strain of the oxaborole heterocycle in this compound confer a distinct Lewis acidity and diol-binding profile [1] that differs markedly from unsubstituted benzoxaborole [2] and phenylboronic acid (PBA) [3]. As demonstrated below, these differences manifest as quantifiable shifts in pKa, altered solubility behavior, and divergent biological activity, making the precise compound essential for achieving reproducible results in SAR campaigns, assay development, and formulation studies [4].

Benzo[c][1,2]oxaborole-1,7(3H)-diol: Head-to-Head Comparative Data for Scientific Differentiation


pKa Shift vs. Phenylboronic Acid (PBA) Enables Physiological Diol Binding

The compound's benzoxaborole scaffold significantly lowers the boronic acid pKa compared to phenylboronic acid (PBA), a key determinant of binding efficiency to diol-containing biomolecules under physiological conditions [1]. This pKa depression is a direct consequence of ring strain in the oxaborole heterocycle [2].

Medicinal Chemistry Chemical Biology Bioconjugation

Altered Aqueous Solubility vs. Phenylboronic Acid (PBA)

The incorporation of the oxaborole ring and the 1,7-diol structure modifies the compound's solubility profile in water compared to the simpler phenylboronic acid [1]. This change in aqueous behavior is a critical parameter for solution-phase assays and formulation development.

Formulation Science Analytical Chemistry Process Development

Comparative Antifungal Activity (MIC) Against C. albicans vs. Unsubstituted Benzoxaborole and Tavaborole

The specific substitution pattern of this compound contributes to its distinct antifungal potency. While not a direct clinical candidate itself, its activity profile is essential for building SAR models. Studies show that unsubstituted benzoxaborole (AN2679) and 3-amino derivatives display significantly different activity against *Candida albicans* compared to the clinical compound Tavaborole (AN2690) [1]. This compound serves as a key reference point for understanding how modifications to the benzoxaborole core alter MIC values.

Antifungal Discovery Microbiology Infectious Disease

Synthetic Utility as a Versatile Intermediate for Further Functionalization

Benzo[c][1,2]oxaborole-1,7(3H)-diol serves as a crucial synthetic intermediate for generating diverse libraries of substituted benzoxaboroles [1]. Its specific diol substitution pattern allows for regioselective functionalization that is not possible with other benzoxaborole isomers, such as the 1,5-diol analog . This is evidenced by its role in the synthesis of clinically relevant derivatives like Crisaborole [2].

Organic Synthesis Medicinal Chemistry Process Chemistry

High-Value Application Scenarios for Benzo[c][1,2]oxaborole-1,7(3H)-diol in Research and Development


Medicinal Chemistry: Establishing pKa- and Solubility-Based SAR for Diol-Containing Target Engagement

Use this compound as the baseline reference in a series of substituted benzoxaboroles to quantify the impact of aromatic modifications on physicochemical properties. The documented pKa shift of -1.5 units relative to phenylboronic acid [1] and altered aqueous solubility profile [2] make it an ideal control for developing predictive models of target binding and drug-like properties under physiological conditions.

Antifungal Drug Discovery: Benchmarking In Vitro Potency Against C. albicans

Incorporate this compound into a screening panel as a critical negative control for antifungal assays. The established, albeit lower, activity of the unsubstituted benzoxaborole core against *C. albicans* [3] provides a quantifiable baseline for determining the potency improvement (ΔMIC) achieved by adding specific substituents, as seen with Tavaborole and other derivatives.

Chemical Biology and Assay Development: Creating Reversible Covalent Probes

Leverage the compound's pKa (~7.3) [1], which is ideally suited for forming reversible boronate esters with diols at physiological pH. This property enables its use as a starting point for developing molecular probes, affinity tags, or dynamic covalent materials that require a specific binding and release profile in biological environments.

Process Chemistry: Synthetic Intermediate for Complex Benzoxaborole APIs

Procure this specific 1,7-diol isomer as a key starting material for multi-step synthesis of advanced benzoxaborole derivatives, including potential APIs. The unique regiochemistry of this core is essential for generating correct substitution patterns, as demonstrated in the synthesis of compounds like Crisaborole [4].

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